7-Bromo-2-chloroquinazolin-4-amine
CAS No.: 1107695-08-8
Cat. No.: VC7832978
Molecular Formula: C8H5BrClN3
Molecular Weight: 258.50
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1107695-08-8 |
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Molecular Formula | C8H5BrClN3 |
Molecular Weight | 258.50 |
IUPAC Name | 7-bromo-2-chloroquinazolin-4-amine |
Standard InChI | InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) |
Standard InChI Key | RCPHEXPZUNHZNL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)N=C(N=C2N)Cl |
Canonical SMILES | C1=CC2=C(C=C1Br)N=C(N=C2N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s quinazoline core consists of a bicyclic structure formed by the fusion of a benzene ring and a pyrimidine ring. Substitution patterns critically influence its reactivity:
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Bromine at the 7th position introduces steric bulk and electronic effects, potentially directing electrophilic substitution reactions .
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Chlorine at the 2nd position enhances the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic aromatic substitutions .
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The 4-amine group serves as a hydrogen bond donor, enabling interactions in supramolecular assemblies or target-binding scenarios .
Crystallographic data remain unavailable in the reviewed literature, but comparative analysis with simpler quinazolines suggests a planar geometry stabilized by π-π stacking interactions .
Spectroscopic and Physical Properties
Key physicochemical parameters derived from experimental data include:
Property | Value | Source |
---|---|---|
Molecular Weight | 258.5 g/mol | |
Density | Not reported | – |
Melting Point | Not characterized | |
Solubility (DMSO) | Soluble at 10 mM | |
LogP (Partition Coefficient) | Estimated ~2.8 (calculated) |
The absence of melting point data in available sources highlights a gap in current characterization . Stability studies indicate degradation risks under prolonged light exposure, necessitating storage at 2–8°C in amber vials .
Synthetic Methodologies and Purification
Purification Challenges
Chromatography-free purification, as demonstrated in analogous syntheses , may involve:
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Recrystallization from ethanol/water mixtures
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Acid-base extraction leveraging the amine’s basicity
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Selective precipitation using antisolvents like hexane
Industrial-scale processes would require optimization to minimize halogen displacement side reactions, particularly under thermal stress .
Parameter | Recommendation |
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Solvent | DMSO or dimethylformamide (DMF) |
Concentration | 10 mM (initial stock) |
Storage Temperature | -80°C (6 months); -20°C (1 month) |
Reconstitution | Warm to 37°C with sonication |
Example Calculation for 10 mM Solution:
For 10 mg of compound (MW = 258.5 g/mol):
This yields a 10 mM solution when dissolved in 3.87 mL solvent .
Stability Considerations
Decomposition pathways may include:
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Hydrolysis of the chlorine substituent in aqueous media
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Oxidation of the amine group under ambient oxygen
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Photodegradation via radical mechanisms
Stabilization strategies involve inert atmosphere storage and avoidance of protic solvents beyond brief experimental use .
Research Applications and Biological Relevance
Material Science Applications
Potential non-pharmaceutical uses include:
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Coordination complexes: Amine and halogen sites for metal binding
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Polymer precursors: Photoactive monomers for conductive materials
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Supramolecular templates: Host-guest systems via π-π interactions
Experimental validation of these applications remains absent in current literature, highlighting research opportunities.
Aspect | Protocol |
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Personal Protection | Gloves, lab coat, eye protection |
Ventilation | Fume hood for powder handling |
Spill Management | Absorb with inert material, dispose as hazardous waste |
Disposal | Incineration per local regulations |
No acute toxicity data are available, emphasizing precautionary handling .
Vendor | Purity | Packaging | Price (USD) |
---|---|---|---|
GlpBio | Not stated | 25 µL, 10 mM in DMSO | Quote-based |
Moldb | 95% | Custom quantities | Quote-based |
Pricing remains undisclosed publicly, requiring direct inquiry. Batch-specific certificates of analysis (CoA) are typically available upon request.
Analytical Characterization
Quality control metrics include:
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HPLC: Purity assessment via reverse-phase columns
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NMR: and spectra for structural verification
Suppliers emphasize research-exclusive use, prohibiting human or veterinary applications .
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